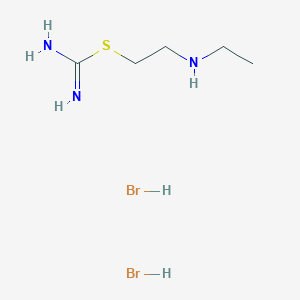![molecular formula C9H6Cl2OS B13965727 (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions and a methanol group at the 3 position on the benzothiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol typically involves the chlorination of benzo[b]thiophene followed by the introduction of a methanol group. One common method involves the electrophilic substitution of benzo[b]thiophene with chlorine in the presence of a catalyst such as iron(III) chloride. The resulting dichlorobenzo[b]thiophene is then subjected to a nucleophilic substitution reaction with methanol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of the corresponding alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution, where the methanol group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are valuable in organic synthesis and materials science.
作用機序
The mechanism of action of (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
(5,7-Difluorobenzo[b]thiophen-2-yl)methanol: Similar in structure but with fluorine atoms instead of chlorine.
(6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol: Contains a methyl group and a tetrahydrobenzo[b]thiophene ring.
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol: Features an amino group and a tetrahydrobenzo[b]thiophene ring.
Uniqueness: (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the presence of the methanol group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
特性
分子式 |
C9H6Cl2OS |
|---|---|
分子量 |
233.11 g/mol |
IUPAC名 |
(5,7-dichloro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H6Cl2OS/c10-6-1-7-5(3-12)4-13-9(7)8(11)2-6/h1-2,4,12H,3H2 |
InChIキー |
YDAHUKQVMKWVKO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=CS2)CO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


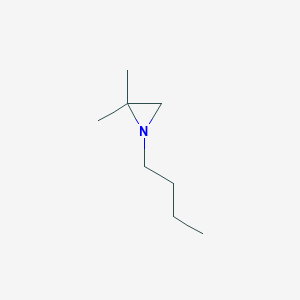

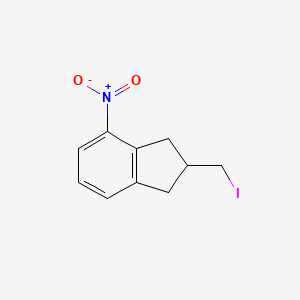

![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
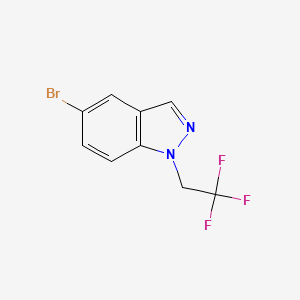
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
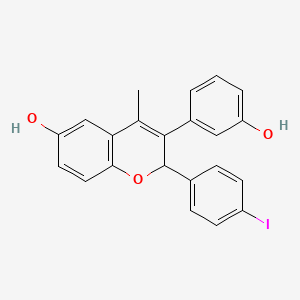

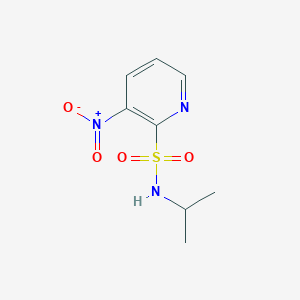
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)

![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
